molecular formula C14H18Ru B12063739 Bis(ethylcyclopentadienyl)ruthenium(II), packaged for use in deposition systems

Bis(ethylcyclopentadienyl)ruthenium(II), packaged for use in deposition systems

Cat. No.: B12063739
M. Wt: 287.4 g/mol
InChI Key: VLTZUJBHIUUHIK-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)ruthenium(II) ([(η⁵-C₅H₄Et)₂Ru]) is a ruthenium-based organometallic compound widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing ruthenium thin films. These films are critical in microelectronics, catalysis (e.g., ammonia synthesis), and electrode manufacturing . The compound consists of two ethyl-substituted cyclopentadienyl (Cp) ligands coordinated to a Ru(II) center, offering moderate volatility and thermal stability. However, the ethyl groups can lead to carbon impurities in deposited films, a common challenge with cyclopentadienyl-based precursors . Its packaging for deposition systems typically ensures inert handling to prevent oxidation or decomposition.

Properties

Molecular Formula

C14H18Ru

Molecular Weight

287.4 g/mol

InChI

InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;

InChI Key

VLTZUJBHIUUHIK-UHFFFAOYSA-N

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ru]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ruthenium trichloride hydrate reacts with ethylcyclopentadiene (EtCp) in the presence of magnesium as a reducing agent. The general reaction is:

RuCl3xH2O+2EtCp+3MgRu(EtCp)2+3MgCl2+xH2O+H2\text{RuCl}3\cdot x\text{H}2\text{O} + 2 \text{EtCp} + 3 \text{Mg} \rightarrow \text{Ru(EtCp)}2 + 3 \text{MgCl}2 + x\text{H}2\text{O} + \text{H}2 \uparrow

Key parameters include:

  • Solvent : Ethanol (C₂H₅OH), which stabilizes intermediates and facilitates magnesium activation.

  • Temperature : Maintained between −30°C and −10°C during reagent addition to prevent side reactions.

  • Stoichiometry : 4.0–4.4 equivalents of EtCp and 3.0 equivalents of magnesium powder (100–200 mesh).

Procedural Overview

  • Dissolution : RuCl₃·xH₂O is dissolved in ethanol under nitrogen atmosphere.

  • Cooling : The solution is cooled to −20°C to −30°C.

  • EtCp Addition : EtCp is added dropwise over 1–1.5 hours.

  • Magnesium Introduction : Magnesium powder is gradually introduced while maintaining sub-zero temperatures.

  • Stirring : The mixture is stirred for 19–24 hours at 10–15°C until gas chromatography confirms reaction completion.

Yield and Purity Optimization

Post-reaction processing involves:

  • Filtration : Removal of MgCl₂ and unreacted magnesium.

  • Solvent Evaporation : Ethanol and excess EtCp are removed under vacuum.

  • Crystallization : The crude product is recrystallized from hexane or toluene, yielding >99% pure Ru(EtCp)₂.

Table 1: Synthesis Parameters and Outcomes

ParameterValue/RangeSource
Temperature−30°C to −10°C
Reaction Time19–24 hours
Yield65–70%
Purity (Post-Crystallization)>99%

Alternative Synthetic Routes and Ligand Variations

While magnesium reduction dominates industrial production, research explores ligand-exchange and single-source precursor strategies to enhance vapor pressure and deposition efficiency.

Single-Source Precursors

Studies on analogous ruthenium complexes, such as Ru(CO)₂(PEt₃)₂(O₂CR)₂, reveal that carboxylate ligands can modulate decomposition pathways. While these compounds are distinct from Ru(EtCp)₂, their synthesis via reactions between Ru₃(CO)₁₂ and phosphine ligands underscores the versatility of ligand selection in precursor design.

Purification and Packaging for Deposition Applications

High-purity Ru(EtCp)₂ is essential for defect-free thin films. Industrial protocols combine fractional distillation and column chromatography to achieve parts-per-billion impurity levels.

Purification Techniques

  • Fractional Distillation : Liquid Ru(EtCp)₂ (boiling point: 100°C at 1013 hPa) is distilled under reduced pressure to separate volatile byproducts.

  • Silica Gel Chromatography : Solid-phase extraction removes trace metals and chlorides.

Table 2: Purification Metrics

TechniqueResidual ImpuritiesThroughput
Fractional Distillation<0.1%80–90%
Silica Chromatography<50 ppm70–80%

Packaging Standards

Ru(EtCp)₂ is packaged under inert gas (argon or nitrogen) in stainless-steel cylinders to prevent oxidation and moisture ingress. Storage at −20°C extends shelf life to >12 months.

Characterization and Quality Control

Robust analytical methods ensure compliance with semiconductor industry standards.

Key Characterization Data

  • Vapor Pressure : 6.3–14.8 mbar at 190°C (for analogous Ru(II) complexes).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, with residual carbon <5%.

  • NMR Spectroscopy : ¹H NMR (C₆D₆): δ 1.2 (t, 6H, CH₂CH₃), 4.1–4.3 (m, 8H, Cp).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Magnesium ReductionHigh yield, scalabilityRequires cryogenic conditions
Ligand ExchangeTunable film propertiesComplex synthesis
Single-Source PrecursorsLower decomposition temperaturesLimited commercial adoption

Chemical Reactions Analysis

Thermal Decomposition and Reaction Mechanisms

Ru(EtCp)₂ undergoes ligand dissociation and pyrolysis during chemical vapor deposition (CVD) and atomic layer deposition (ALD). Key steps include:

  • Ligand Desorption : Ethylcyclopentadienyl ligands dissociate at temperatures above 330°C, releasing hydrocarbon byproducts like ethylene and cyclopentadiene .

  • Oxidative Decomposition : In oxygen-assisted processes, ligands are oxidized to CO₂ and H₂O, minimizing carbon incorporation into films .

  • Surface Reactions : Ruthenium’s catalytic activity facilitates C–H bond scission in ligands, though excess oxygen (100–200 sccm) ensures ligand removal before carbon fragmentation .

Critical Reaction Pathways :

Ru EtCp 2ΔRu+2EtCpO2Ru+CO2+H2O+volatile hydrocarbons\text{Ru EtCp }_2\xrightarrow{\Delta}\text{Ru}+2\text{EtCp}^-\xrightarrow{O_2}\text{Ru}+\text{CO}_2+\text{H}_2\text{O}+\text{volatile hydrocarbons}

This pathway dominates in low-temperature (330–460°C), oxygen-rich environments .

CVD Performance

ParameterValue/OutcomeSource
Optimal Temperature330–460°C
Growth Rate0.28–20 nm/min
Film Resistivity20 μΩ·cm (pure Ru)
Carbon Contamination<3% (with O₂ flow)
  • Substrate Compatibility : Effective on SiO₂, Si₃N₄, and metal seed layers (e.g., PVD Ru) .

  • Oxygen Role : Acts as co-reactant, enhancing ligand removal and reducing carbon residues .

ALD Performance

  • Phase Control : Adjusting O₂ flow and temperature switches deposited phase between metallic Ru (low O₂) and RuO₂ (high O₂) .

  • Film Quality : Low resistivity (15–25 μΩ·cm) achieved at 250–300°C with bis(ethylcyclopentadienyl)ruthenium(II) and O₂ .

Comparative Analysis with Related Precursors

PrecursorGrowth Rate (nm/min)Carbon ContaminationSubstrate Versatility
Ru(EtCp)₂0.28–20<3%High (SiO₂, metals)
RuCp(i-PrCp)7.5–201–2%Limited (Cu only)
Ru₃(CO)₁₂<0.15–8%Moderate
(1,5-COD)(toluene)Ru0.281–3%Low

Ru(EtCp)₂ balances growth rate and purity, though nucleation on oxides requires seed layers .

Degradation and Stability

  • Thermal Stability : Stable up to 300°C in inert atmospheres; rapid decomposition above 330°C .

  • Storage : Requires −20°C storage under nitrogen to prevent ligand oxidation .

  • Hazard Profile : Releases flammable hydrocarbons (ethylene, cyclopentadiene) during decomposition .

Scientific Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a widely used technique for depositing thin films of metals and semiconductors. The use of Bis(ethylcyclopentadienyl)ruthenium(II) in MOCVD has shown promising results:

  • Thin Film Characteristics :
    • Temperature Range : Depositions are typically performed between 330 °C to 460 °C.
    • Film Composition : The resulting ruthenium films exhibit a single-phase structure with low resistivity values (around 20 μΩ cm), making them suitable for electronic applications such as storage-capacitor electrodes .
    • Mechanical Properties : Films demonstrate low stress values (~70 MPa) and preferred crystalline orientation (002), enhancing their stability and performance in electronic devices .

Atomic Layer Deposition (ALD)

In ALD processes, Bis(ethylcyclopentadienyl)ruthenium(II) serves as an effective precursor for creating ultra-thin films:

  • Deposition Characteristics :
    • Films can be deposited at lower temperatures compared to traditional methods, allowing for better control over film thickness and uniformity.
    • The compound's volatility and thermal stability make it an ideal candidate for ALD applications .

Comparative Performance Data

PropertyMOCVD (Ru(EtCp)₂)ALD (Ru(EtCp)₂)
Temperature Range330–460 °C<300 °C
Resistivity~20 μΩ cmVaries by process
Stress~70 MPaLow
Film OrientationPreferred (002)Uniform

Case Study 1: MOCVD Thin Films on Silicon Substrates

In a study examining the deposition of ruthenium films on silicon substrates using Bis(ethylcyclopentadienyl)ruthenium(II), researchers found that films deposited at higher temperatures exhibited improved electrical properties and mechanical stability. The films maintained a consistent growth rate and demonstrated excellent adhesion to the substrate without the need for a seed layer .

Case Study 2: Biological Applications

Recent investigations have explored the biological applications of ruthenium complexes, including Bis(ethylcyclopentadienyl)ruthenium(II). Studies indicated that ruthenium complexes possess cytotoxic properties against various cancer cell lines, including triple-negative breast cancer cells. The compound showed significant potential for therapeutic applications due to its ability to suppress tumor growth without adversely affecting normal cells .

Mechanism of Action

The mechanism by which bis(ethylcyclopentadienyl)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can alter the electronic properties of the ruthenium, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Precursors

Ruthenocene ([(η⁵-C₅H₅)₂Ru])

  • Structure : Two unsubstituted Cp ligands.
  • Volatility : Higher vapor pressure than bis(ethylCp)Ru(II), with data reported at 75–93°C .
  • Film Purity : Produces cleaner films due to simpler ligand decomposition but requires higher deposition temperatures.
  • Drawbacks: Limited solubility in common solvents and lower thermal stability compared to substituted Cp analogs .

Bis(pentamethylcyclopentadienyl)ruthenium(II) ([(η⁵-C₅Me₅)₂Ru])

  • Structure : Two pentamethyl-Cp ligands.
  • Volatility : Lower volatility than bis(ethylCp)Ru(II) due to increased molecular weight (371.52 g/mol vs. 329.92 g/mol) .
  • Thermal Stability : Enhanced stability from electron-donating methyl groups, but higher carbon residue risk in films.
  • Safety : Similar hazards (skin/eye irritation, H315/H319) as bis(ethylCp)Ru(II) .

Tris(2,4-pentanedionato)ruthenium(III) ([(C₅H₇O₂)₃Ru])

  • Structure : Trischelated β-diketonate ligand system.
  • Volatility : Lower than Cp-based precursors, requiring higher temperatures for sublimation.
  • Film Quality : Reduced carbon contamination due to oxygen-rich ligands, but prone to oxygen incorporation in films .
  • Applications : Less common in microelectronics due to complex decomposition pathways.

[CpRu(η⁶-naphthalene)]PF₆

  • Structure : Half-sandwich complex with a naphthalene ligand.
  • Reactivity : High catalytic activity in organic synthesis but unsuitable for deposition due to ionic nature and low volatility .

Data Table: Key Properties of Ruthenium Precursors

Compound Molecular Formula Molecular Weight (g/mol) Vapor Pressure (Reported Range) Decomposition Temp (°C) Carbon Impurity Risk
Bis(ethylCp)Ru(II) C₁₄H₁₈Ru 329.92 Data limited (studied at 82°C) ~200–300 Moderate
Ruthenocene C₁₀H₁₀Ru 231.26 75–93°C >300 Low
Bis(pentamethylCp)Ru(II) C₂₀H₃₀Ru 371.52 Not reported ~250–350 High
Tris(2,4-pentanedionato)Ru(III) C₁₅H₂₁O₆Ru 398.37 Not reported >350 Low (oxygen risk)

Critical Analysis of Deposition Performance

  • Volatility: Bis(ethylCp)Ru(II) strikes a balance between ruthenocene (high volatility) and pentamethylCp analogs (low volatility), making it suitable for moderate-temperature CVD .
  • Film Purity: Ethyl groups increase carbon content compared to ruthenocene but offer better adhesion than β-diketonate precursors .
  • Safety : All Cp-based Ru precursors share similar hazards (skin/eye irritation), necessitating strict handling protocols (gloves, ventilation) .

Biological Activity

Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) is a ruthenium-based organometallic compound that has garnered attention in both materials science and biomedical fields. Its potential applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) systems are complemented by emerging research into its biological activity, particularly in cancer therapy. This article explores the biological activity of Ru(EtCp)₂, presenting data from various studies, including case studies and research findings.

  • Molecular Formula : C₁₄H₁₈Ru
  • Molecular Weight : 287.37 g/mol
  • CAS Number : 32992-96-4
  • Appearance : Pale yellow liquid
  • Purity : 99.9%

Anticancer Properties

Research indicates that Ru(EtCp)₂ exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells. The compound has shown promise as an alternative to traditional platinum-based chemotherapeutics.

In Vitro Studies

  • Cytotoxicity Assays :
    • The cytotoxic effects of Ru(EtCp)₂ were evaluated using the sulforhodamine B (SRB) assay across different human cell lines, including MCF7 (ER+ breast cancer), MDA-MB-231 (TNBC), and non-cancerous MCF12A cells.
    • IC₅₀ Values :
      • MCF7: 0.50 ± 0.09 μM
      • T47D: 0.32 ± 0.03 μM
      • MDA-MB-231: 0.39 ± 0.09 μM
    • These values suggest that Ru(EtCp)₂ is highly effective against both hormone receptor-positive and triple-negative breast cancer cells, indicating a mechanism of action independent of estrogen receptor status .
  • Mechanism of Action :
    • The mode of action for Ru(EtCp)₂ includes interaction with cellular components such as mitochondria and the cytoskeleton, leading to apoptosis and inhibition of cell proliferation .
    • Additional studies have reported that the compound may interfere with DNA interactions and disturb the cell cycle, further contributing to its anticancer efficacy .

In Vivo Studies

Research involving animal models has further validated the anticancer potential of Ru(EtCp)₂:

  • Tumor Growth Suppression :
    • A study on nude female mice bearing orthotopic TNBC tumors demonstrated that treatment with Ru(EtCp)₂ significantly suppressed tumor growth over time and extended the survival of treated mice compared to controls .

Case Studies

  • Zebrafish Model :
    • The biological assessment included studies on zebrafish embryos, which indicated lower toxicity levels compared to conventional chemotherapeutics like cisplatin. This suggests that Ru(EtCp)₂ may offer a safer profile for anticancer applications .
  • Comparative Analysis with Other Ruthenium Complexes :
    • When compared with other ruthenium complexes, Ru(EtCp)₂ displayed superior cytotoxicity against aggressive cancer cell lines, highlighting its potential as a leading candidate for further development in cancer therapy .

Q & A

Q. What are the critical safety protocols for handling Bis(ethylcyclopentadienyl)ruthenium(II) in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Ventilation : Use fume hoods or ensure workspace ventilation meets OSHA standards to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs .
  • Storage : Store under inert atmosphere (argon/nitrogen) at temperatures below 25°C to prevent decomposition. Avoid contact with oxidizing agents .
  • Emergency Procedures : For skin/eye contact, rinse immediately with water (15+ minutes for eyes). For spills, use inert absorbents and dispose as hazardous waste .

Q. How can synthesis parameters (e.g., solvent, temperature) be optimized to improve the purity of Bis(ethylcyclopentadienyl)ruthenium(II)?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or toluene to minimize hydrolysis. Evidence suggests coordinating solvents stabilize ruthenium intermediates .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and byproduct formation. Higher temperatures risk ligand dissociation .
  • Ligand Ratio : A 2:1 molar ratio of ethylcyclopentadienyl ligand to RuCl₃·nH₂O reduces unreacted precursors. Monitor via NMR or FTIR for ligand coordination completeness .

Q. Which characterization techniques are most effective for verifying the structural integrity of Bis(ethylcyclopentadienyl)ruthenium(II)?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand symmetry and absence of free cyclopentadienyl groups. Peaks for ethyl substituents should appear at δ 1.2–1.5 ppm (¹H) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves Ru–C bond distances (expected range: 2.05–2.15 Å) and confirms octahedral geometry .
  • Elemental Analysis : Carbon/hydrogen content should match theoretical values (C: ~64.7%, H: ~8.1%) within ±0.3% error .

Advanced Research Questions

Q. How do deposition parameters (e.g., precursor vapor pressure, carrier gas flow rate) influence the crystallinity of ruthenium thin films?

  • Methodological Answer :
  • Vapor Pressure Optimization : Use thermogravimetric analysis (TGA) to determine the sublimation temperature (typically 150–200°C). Lower pressures (<10⁻³ Torr) enhance precursor volatility but may require slower deposition rates to avoid defects .
  • Carrier Gas Flow Rate : For CVD systems, argon flow rates of 50–100 sccm balance film uniformity and growth rate. Excessive flow (>150 sccm) disrupts laminar flow, causing uneven nucleation .
  • Substrate Temperature : Maintain 300–400°C for optimal adatom mobility. Lower temperatures yield amorphous films; higher temperatures risk precursor decomposition .

Q. How can contradictory data on the thermal stability of Bis(ethylcyclopentadienyl)ruthenium(II) in deposition processes be resolved?

  • Methodological Answer :
  • Controlled Atmosphere Studies : Compare stability in inert (N₂) vs. reactive (O₂/H₂) atmospheres using differential scanning calorimetry (DSC). Discrepancies often arise from trace oxygen or moisture in earlier studies .
  • In Situ Mass Spectrometry**: Monitor decomposition products (e.g., ethylene, cyclopentadiene) during thermal cycles to identify degradation pathways .
  • Cross-Validation : Replicate experiments using sealed ampoules (to prevent atmospheric interference) and report humidity levels (±5% RH) to standardize data .

Q. What strategies mitigate ligand dissociation during atomic layer deposition (ALD) of ruthenium films?

  • Methodological Answer :
  • Pulse Sequence Optimization : Reduce precursor exposure time (<1 sec) and increase purge durations (>5 sec) to limit thermal degradation .
  • Co-reactant Selection : Use H₂ plasma instead of O₂ to minimize ligand oxidation. Studies show H₂ enhances ligand removal without Ru oxidation .
  • Substrate Functionalization : Pretreat substrates with NH₃ plasma to create nucleation sites, lowering the energy barrier for ligand-free Ru deposition .

Q. How can computational modeling (e.g., DFT) predict the reactivity of Bis(ethylcyclopentadienyl)ruthenium(II) in novel deposition environments?

  • Methodological Answer :
  • Ligand Binding Energy Calculations : Use density functional theory (DFT) to simulate Ru–ligand bond strengths. Ethylcyclopentadienyl ligands with binding energies <2.0 eV are prone to dissociation under ALD conditions .
  • Reaction Pathway Analysis : Model intermediate states during precursor decomposition to identify rate-limiting steps (e.g., β-hydride elimination in ethyl groups) .
  • Machine Learning Integration : Train models on existing deposition data (temperature, pressure, film roughness) to predict optimal parameters for new substrates .

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